Cyclohexanone, 2-(2-naphthalenyl)-, (2S)-
Description
Significance of Cyclohexanone (B45756) Derivatives in Organic Synthesis
Cyclohexanone derivatives are pivotal intermediates in the synthesis of numerous organic compounds. nih.govgoogle.com Their utility stems from the reactivity of the ketone functional group and the conformational flexibility of the six-membered ring. These structures are found in a multitude of bioactive compounds and are common building blocks for carbocyclic and heterocyclic scaffolds prevalent in FDA-approved drugs. nih.gov The synthesis of cyclohexanones can be achieved through various methods, including the reduction of phenols, oxidation of cyclohexane (B81311) or cyclohexanol (B46403) derivatives, and various cyclization reactions like the Dieckmann condensation and Robinson annulation. nih.gov The versatility of cyclohexanone derivatives is further highlighted by their extensive use in reactions such as reductions, condensations with amines, and as precursors for more complex molecular architectures. nih.gov
Importance of Chiral 2-Arylcyclohexanones as Versatile Building Blocks
Among the vast family of cyclohexanone derivatives, chiral 2-arylcyclohexanones stand out as particularly valuable synthetic intermediates. acs.orgorganic-chemistry.orgcolab.ws These compounds possess a stereogenic center at the 2-position, making them crucial for the enantioselective synthesis of a variety of complex molecules. The presence of both a chiral center and a reactive ketone functionality allows for a wide range of stereoselective transformations.
The significance of chiral 2-arylcyclohexanones is underscored by their application in the synthesis of optically active lactones through processes like the Baeyer-Villiger oxidation. acs.orgorganic-chemistry.orgcolab.ws This reaction, when catalyzed by chiral complexes, can proceed with high enantioselectivity, yielding enantioenriched lactones that are themselves valuable precursors for biologically active molecules. acs.orgorganic-chemistry.org The kinetic resolution of racemic 2-arylcyclohexanones further demonstrates their importance, allowing for the separation of enantiomers and the production of highly enantioenriched ketones and lactones. acs.orgorganic-chemistry.orgcolab.ws
Specific Focus: (2S)-2-(2-Naphthalenyl)cyclohexanone as a Key Chiral Scaffold
Within the class of chiral 2-arylcyclohexanones, (2S)-2-(2-Naphthalenyl)cyclohexanone emerges as a compound of significant interest. This specific enantiomer, featuring a bulky and electronically distinct naphthalenyl group at the chiral center, presents unique stereochemical properties and synthetic potential. Its defined stereochemistry makes it an invaluable building block for the asymmetric synthesis of complex target molecules where precise control of stereoisomerism is paramount.
The synthesis of (2S)-2-(2-Naphthalenyl)cyclohexanone and its analogs often involves asymmetric organocatalytic methods, which have seen significant progress in recent years. nih.gov These methods offer efficient and practical routes to enantio-enriched cyclohexanone skeletons. nih.gov The unique structural and electronic properties conferred by the 2-naphthalenyl substituent can influence the reactivity and selectivity of subsequent chemical transformations, making it a powerful tool for synthetic chemists aiming to construct intricate and stereochemically defined molecular architectures.
Structure
2D Structure
3D Structure
Properties
CAS No. |
167476-40-6 |
|---|---|
Molecular Formula |
C16H16O |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
(2S)-2-naphthalen-2-ylcyclohexan-1-one |
InChI |
InChI=1S/C16H16O/c17-16-8-4-3-7-15(16)14-10-9-12-5-1-2-6-13(12)11-14/h1-2,5-6,9-11,15H,3-4,7-8H2/t15-/m0/s1 |
InChI Key |
QREZMNNBJZCNSK-HNNXBMFYSA-N |
Isomeric SMILES |
C1CCC(=O)[C@@H](C1)C2=CC3=CC=CC=C3C=C2 |
Canonical SMILES |
C1CCC(=O)C(C1)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Stereochemical Control and Enantioselective Induction in the Synthesis of Cyclohexanone, 2 2 Naphthalenyl , 2s
The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly in the pharmaceutical and materials sciences. Establishing the precise three-dimensional arrangement of atoms in a molecule like Cyclohexanone (B45756), 2-(2-naphthalenyl)-, (2S)- requires sophisticated strategies that can control stereochemistry. This section details the methods for achieving stereochemical control and enantioselective induction, focusing on establishing the desired (2S)-absolute configuration through various catalytic and resolution techniques.
Mechanistic Investigations of Reactions Involving 2 Arylcyclohexanones
Elucidation of Reaction Pathways and Transition States
Mechanistic studies of reactions involving 2-arylcyclohexanones often reveal complex pathways. For instance, in the catalytic enantioselective Baeyer-Villiger (BV) oxidation of racemic 2-arylcyclohexanones, an "abnormal" pathway is observed. researchgate.netnih.gov This abnormal BV oxidation leads to the preferential formation of enantioenriched 3-aryloxepan-2-ones, a result that runs counter to the expected migratory aptitude of the aryl group. researchgate.net
Computational studies, often employing Density Functional Theory (DFT), are instrumental in mapping these reaction pathways. researchgate.net For example, in the [2+2] cycloaddition reaction of cyclohexenone derivatives, calculations have shown that the reaction proceeds through a stepwise mechanism involving the formation of two transition states. researchgate.net These computational models allow for the geometric and energetic characterization of both intermediates and transition states along the reaction coordinate. researchgate.net The analysis of these calculated structures provides a detailed picture of bond-forming and bond-breaking processes. researchgate.net
The transition states in these reactions are often cyclic in nature. researchgate.net For instance, the elimination reaction of some ketones proceeds via a six-membered cyclic transition state. researchgate.net The stability of these transition states is a key determinant of the reaction's feasibility and stereochemical outcome. Analysis of the molecular orbitals of the transition states can further elucidate the stability and reactivity of the species involved. researchgate.net
Detailed Mechanistic Studies of Asymmetric Catalytic Cycles
Asymmetric catalysis provides a powerful tool for the synthesis of chiral molecules, and understanding the catalytic cycle is paramount for catalyst design and optimization. In the context of 2-arylcyclohexanones, chiral N,N'-dioxide-Sc(III) complex catalysts have been successfully employed in enantioselective Baeyer-Villiger oxidations. nih.govcolab.ws
The catalytic cycle in these systems involves the coordination of the ketone to the chiral metal complex, followed by the stereoselective attack of the oxidant. The chiral ligand environment of the catalyst dictates the facial selectivity of the oxidant's approach, leading to the observed enantioselectivity. researchgate.netorganic-chemistry.org The design of bifunctional ligands that can coordinate both a main-group metal and a transition metal has also been explored to create highly effective hetero-bimetallic catalysts for asymmetric reactions.
The development of new catalytic systems is an active area of research. For example, axially chiral 1,1'-binaphthyl-2-carboxylic acids have been used as ligands in titanium-catalyzed asymmetric intramolecular hydroalkoxylation reactions. researchgate.net The in situ generated catalyst performs the cyclization with good yields and enantioselectivities. researchgate.net A deep understanding of the underlying principles of these catalytic cycles is essential for advancing the field of asymmetric synthesis. researchgate.net
Kinetic Analysis of Rate-Determining Steps and Intermediates
Experimental techniques for kinetic analysis involve monitoring the concentration of reactants or products over time. ox.ac.uk This can be achieved through various methods, including rapid-mixing flow techniques for fast reactions and spectroscopic monitoring. nih.gov From this data, the order of the reaction with respect to each reactant can be determined, which in turn provides insights into the molecularity of the rate-determining step. ox.ac.uk
The following table summarizes the key aspects of kinetic analysis in determining reaction mechanisms:
| Kinetic Parameter | Information Gained |
| Reaction Order | Indicates which reactants are involved in the rate-determining step. pharmacy180.com |
| Rate Constant (k) | Provides a quantitative measure of the reaction rate. ox.ac.uk |
| Activation Energy (Ea) | Relates the reaction rate to temperature and provides insight into the energy barrier of the reaction. ox.ac.uk |
Computational and Experimental Validation of Proposed Mechanisms
A combination of computational and experimental methods is essential for the robust validation of a proposed reaction mechanism. Computational chemistry, particularly DFT, allows for the in-silico modeling of reaction pathways, transition states, and intermediates. researchgate.netresearchgate.net These calculations provide energetic and structural information that can be compared with experimental observations. researchgate.net
For instance, ¹⁸O isotope effect experiments can be used to probe the mechanism of oxidation reactions, such as the Baeyer-Villiger oxidation. researchgate.net The results of these experiments can then be compared with DFT computations to confirm whether the reaction follows the generally accepted mechanism. researchgate.net
Graph Neural Networks (GNNs) have emerged as a tool for checking the stereochemical assignments in the asymmetric catalysis literature. mdpi.com By predicting the expected stereoselectivity of a reaction, GNN models can identify potential misassignments in published data, thereby aiding in the curation of reliable mechanistic information. mdpi.com This approach is particularly useful for large datasets where manual verification would be prohibitively time-consuming. mdpi.com
The table below illustrates the complementary roles of computational and experimental techniques in validating reaction mechanisms:
| Technique | Contribution to Mechanistic Validation |
| Computational (e.g., DFT) | Provides detailed structural and energetic information on transition states and intermediates. researchgate.net Predicts reaction pathways and stereochemical outcomes. |
| Experimental (e.g., Isotope Labeling) | Provides empirical evidence to support or refute a proposed mechanism. researchgate.net |
| Experimental (e.g., Kinetics) | Determines the rate law and identifies the species involved in the rate-determining step. pharmacy180.com |
| Data-Driven (e.g., GNNs) | Helps to ensure the quality and reliability of experimental data used for mechanistic studies. mdpi.com |
Solvent Effects and Non-Covalent Interactions in Reaction Stereoselectivity
The solvent can play a much more significant role in a reaction than simply acting as an inert medium. rsc.org Solvent-substrate non-covalent interactions (NCIs) have been identified as crucial factors in determining the stereoselectivity of organic reactions. nih.gov These interactions can stabilize one transition state over another, leading to a preference for a particular stereoisomer. nih.gov
Computational studies have shown that explicitly including solvent molecules in the calculations can be necessary to accurately predict the diastereomeric ratio of a reaction. nih.gov In some cases, these solvent-substrate NCIs are the primary cause of the observed selectivity. nih.gov The formation of distinct solute-solvent clusters can lead to different reactive species in solution, which can even result in a temperature-dependent inversion of stereoselectivity. rsc.org
Functional group interaction profiles (FGIPs) have been developed as a quantitative tool to understand and predict the effect of the solvent on non-covalent interactions. rsc.orgdntb.gov.ua By calculating FGIPs for a wide range of solvents, it is possible to select the optimal solvent to maximize the stereoselectivity of a given reaction. rsc.org This approach has applications in both drug design and enantioselective catalysis. rsc.org The influence of non-covalent interactions on the outcome of radical reactions has also been investigated, demonstrating the broad importance of these subtle effects. nih.gov
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. researchgate.net It is widely applied to predict the geometry, energy, and electronic properties of molecules like (2S)-2-(2-naphthalenyl)cyclohexanone. researchgate.neticm.edu.pl DFT methods are favored for their balance of accuracy and computational efficiency, making them suitable for studying medium to large-sized organic molecules.
The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule through geometry optimization. For (2S)-2-(2-naphthalenyl)cyclohexanone, this involves analyzing its various possible conformations. The cyclohexane (B81311) ring can adopt several conformations, such as chair, boat, and twist-boat, with the chair form typically being the most stable. sapub.org Furthermore, the orientation of the bulky 2-naphthalenyl substituent relative to the cyclohexanone (B45756) ring is crucial.
Conformational analysis using DFT can calculate the relative energies of these different arrangements to identify the global minimum energy structure. researchgate.net The substituent can exist in either an axial or equatorial position on the chair conformer. Due to steric hindrance, the equatorial position is generally more stable for large substituents. sapub.org
Table 1: Hypothetical Relative Energies of (2S)-2-(2-naphthalenyl)cyclohexanone Conformers Calculated by DFT This table is for illustrative purposes.
| Conformation | Substituent Position | Relative Energy (kcal/mol) |
|---|---|---|
| Chair | Equatorial | 0.00 |
| Chair | Axial | 4.50 |
| Twist-Boat | - | 5.80 |
| Boat | - | 7.20 |
Frontier Molecular Orbital (FMO) theory is a key concept used to explain chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comimperial.ac.uk The energy and spatial distribution of these orbitals in (2S)-2-(2-naphthalenyl)cyclohexanone can be accurately calculated using DFT. worldwidejournals.com
The HOMO represents the region from which the molecule is most likely to donate electrons, indicating its nucleophilic character. Conversely, the LUMO represents the region most likely to accept electrons, indicating its electrophilic character. youtube.com For this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene (B1677914) ring system, while the LUMO is likely centered on the electrophilic carbonyl carbon of the cyclohexanone ring. The energy gap between the HOMO and LUMO is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability. worldwidejournals.com
Table 2: Hypothetical FMO Energies for (2S)-2-(2-naphthalenyl)cyclohexanone This table is for illustrative purposes.
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.25 |
| LUMO | -1.15 |
| HOMO-LUMO Gap | 5.10 |
DFT calculations are a reliable tool for predicting various spectroscopic parameters, which can then be compared with experimental data for validation. mdpi.com For instance, theoretical vibrational frequencies corresponding to infrared (IR) spectra can be computed. These calculations help in the assignment of experimental spectral bands to specific molecular vibrations, such as the characteristic C=O stretch of the ketone or the aromatic C-H stretches of the naphthalene moiety. icm.edu.plnih.gov Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted to aid in the structural elucidation of the molecule.
Table 3: Hypothetical Comparison of Calculated and Experimental Vibrational Frequencies This table is for illustrative purposes.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
|---|---|---|
| C=O Stretch | 1725 | 1715 |
| Aromatic C-H Stretch | 3060 | 3055 |
| Aliphatic C-H Stretch | 2945 | 2940 |
Quantum Mechanical (QM) and Hybrid QM/MM Modeling of Reactivity
To study the reactivity of (2S)-2-(2-naphthalenyl)cyclohexanone in a complex environment, such as in solution or within an enzyme's active site, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are employed. frontiersin.orgnih.govnih.gov In this approach, the chemically active region of the molecule is treated with a high-level QM method (like DFT), while the surrounding environment (e.g., solvent molecules or protein residues) is described using a less computationally demanding MM force field. iu.edu This multiscale modeling technique allows for the accurate simulation of reaction mechanisms, providing insights into transition states and activation energies that would be computationally prohibitive to study using purely QM methods. nih.gov
Transition State Modeling for Enantioselectivity Rationalization
Computational modeling is particularly valuable for understanding and predicting the stereochemical outcome of asymmetric reactions. For reactions involving the synthesis or modification of (2S)-2-(2-naphthalenyl)cyclohexanone, transition state modeling can rationalize the observed enantioselectivity. researchgate.net By calculating the energies of the transition states leading to the different possible stereoisomers, chemists can determine the most favorable reaction pathway. researchgate.net A lower transition state energy for one pathway over another explains why one enantiomer is formed preferentially. This predictive capability is crucial in the design of new stereoselective catalysts and synthetic routes.
Molecular Dynamics Simulations and Intermolecular Interaction Analysis
Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, complementing the static information from DFT calculations. nih.govmdpi.com An MD simulation of (2S)-2-(2-naphthalenyl)cyclohexanone, typically in a solvent box, would track the motions of all atoms according to the principles of classical mechanics. nii.ac.jp
This technique is used to explore the conformational landscape, study the solvation process, and analyze the intermolecular interactions between the molecule and its surroundings. researchgate.net Analysis of the simulation trajectory can reveal key non-covalent interactions, such as hydrogen bonding (if applicable), van der Waals forces, and π-π stacking interactions involving the naphthalene ring, which govern the molecule's behavior in a condensed phase.
Quantitative Structure-Reactivity Relationships (QSRR)
Quantitative Structure-Reactivity Relationships (QSRR) are computational models that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their experimentally determined reactivity. In the context of computational chemistry, QSRR studies for "Cyclohexanone, 2-(2-naphthalenyl)-, (2S)-" would explore how variations in its molecular structure influence its chemical behavior in various reactions. These studies are instrumental in predicting the reactivity of new, unsynthesized derivatives and in elucidating reaction mechanisms at a molecular level.
The fundamental principle of QSRR is that the reactivity of a chemical compound is a function of its molecular structure. By quantifying structural features through molecular descriptors, it is possible to build a regression model that predicts a specific measure of reactivity, such as a reaction rate constant (k) or activation energy (Ea).
Research Findings and Methodological Approach
While specific QSRR studies exclusively targeting "Cyclohexanone, 2-(2-naphthalenyl)-, (2S)-" are not extensively documented in publicly available literature, the established methodology for such an investigation would follow a well-defined protocol. A hypothetical QSRR study on a series of related chiral cyclohexanone derivatives would involve the following key steps:
Selection of a Congeneric Series: A set of molecules with a common core structure (the cyclohexanone scaffold) but with systematic variations in their substituents would be chosen. For instance, substituents on the naphthalenyl ring or at other positions on the cyclohexanone ring could be varied.
Determination of Reactivity: An experimental measure of reactivity for a specific reaction would be determined for each compound in the series. This could be, for example, the rate of a nucleophilic addition to the carbonyl group or the stereoselectivity of a particular transformation.
Calculation of Molecular Descriptors: A wide range of molecular descriptors for each compound would be calculated using computational chemistry software. These descriptors quantify various aspects of the molecular structure and can be categorized as:
Electronic Descriptors: These describe the electron distribution in the molecule. Examples include partial atomic charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).
Steric Descriptors: These relate to the size and shape of the molecule. Examples include molecular volume, surface area, and specific steric parameters like Taft's steric parameter (Es).
Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing its connectivity and branching.
Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and provide detailed information about the electronic structure.
Model Development and Validation: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, would be employed to develop a mathematical equation that links the descriptors to the observed reactivity. The predictive power of the resulting QSRR model would then be rigorously validated using both internal and external validation techniques.
Hypothetical QSRR Data for Cyclohexanone Derivatives
To illustrate the application of QSRR, the following interactive data table presents hypothetical data for a series of substituted (2S)-2-(naphthalen-2-yl)cyclohexanone derivatives. In this notional study, the reactivity is represented by the natural logarithm of the relative reaction rate (ln(k_rel)) for a hypothetical reaction. The descriptors chosen for this example are the LUMO energy (indicating susceptibility to nucleophilic attack), the molecular volume (a measure of steric hindrance), and the dipole moment (reflecting molecular polarity).
Table 1: Hypothetical QSRR Data for Substituted (2S)-2-(naphthalen-2-yl)cyclohexanone Derivatives
| Derivative (Substituent on Naphthyl Ring) | LUMO Energy (eV) | Molecular Volume (ų) | Dipole Moment (Debye) | ln(k_rel) (Experimental) |
| H (Unsubstituted) | -1.25 | 224.3 | 2.85 | 1.00 |
| 4'-Methoxy | -1.20 | 240.1 | 3.10 | 1.25 |
| 4'-Nitro | -1.45 | 238.9 | 4.50 | 0.50 |
| 6'-Methyl | -1.23 | 238.5 | 2.90 | 1.10 |
| 6'-Chloro | -1.35 | 235.7 | 3.50 | 0.75 |
From such a dataset, a QSRR equation could be derived, for instance:
ln(k_rel) = β₀ + β₁(LUMO Energy) + β₂(Molecular Volume) + β₃(Dipole Moment)
Where β₀, β₁, β₂, and β₃ are coefficients determined by the regression analysis. A negative coefficient for LUMO energy would suggest that a lower LUMO energy, which facilitates electron acceptance, increases the reaction rate. A negative coefficient for molecular volume would indicate that increased steric bulk around the reaction center hinders the reaction.
Such a model would provide valuable insights into the structure-reactivity landscape of this class of compounds, enabling the rational design of new derivatives with tailored reactivity profiles for various applications in synthetic chemistry.
Spectroscopic Analysis and Advanced Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemistry
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic compounds in solution. High-resolution 1D and 2D NMR experiments would be essential for the complete assignment of proton (¹H) and carbon (¹³C) signals and for establishing the stereochemistry of (2S)-2-(2-naphthalenyl)cyclohexanone.
High-Resolution 1D NMR (¹H, ¹³C) Data Analysis
Detailed analysis of ¹H and ¹³C NMR spectra would provide critical information about the chemical environment of each nucleus in the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the protons of the cyclohexanone (B45756) ring and the naphthalenyl group. The chemical shifts, signal multiplicities (splitting patterns), and coupling constants would allow for the assignment of each proton. For instance, the protons on the cyclohexanone ring would appear in the aliphatic region, while the protons of the naphthalene (B1677914) moiety would resonate in the aromatic region. The proton at the chiral center (C2) would likely appear as a multiplet due to coupling with adjacent methylene (B1212753) protons.
¹³C NMR Spectroscopy: The carbon NMR spectrum would reveal the number of unique carbon atoms in the molecule. The carbonyl carbon of the cyclohexanone ring would be expected to have a characteristic downfield chemical shift (typically in the range of 200-220 ppm). The carbons of the naphthalene ring would appear in the aromatic region, while the aliphatic carbons of the cyclohexanone ring would be found at higher field. A publicly available, though unassigned, ¹³C NMR spectrum for 2-(2-Naphthyl)cyclohexanone exists, but specific data for the (2S)-enantiomer, including assignments, are not available. nih.gov
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts Note: The following table is based on computational predictions and does not represent experimental data, which is currently unavailable in published literature.
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C=O | ~210 |
| C-alpha (CH) | ~55 |
| C-beta (CH₂) | ~30-40 |
| C-gamma (CH₂) | ~25-30 |
| C-delta (CH₂) | ~25-30 |
| C-epsilon (CH₂) | ~30-40 |
| Naphthyl C (quaternary) | ~130-140 |
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Relative Stereochemistry
Two-dimensional NMR techniques are indispensable for establishing the connectivity of atoms and the relative stereochemistry of a molecule.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, helping to identify adjacent protons within the cyclohexanone ring and the naphthalene system.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would correlate each proton signal with the signal of the carbon atom to which it is directly attached, facilitating the unambiguous assignment of both ¹H and ¹³C spectra.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart, which is crucial for establishing the connectivity between the cyclohexanone ring and the naphthalenyl substituent.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment would provide information about the spatial proximity of protons. For (2S)-2-(2-naphthalenyl)cyclohexanone, NOESY could help determine the relative stereochemistry by observing through-space interactions between the protons on the chiral center and other protons on the cyclohexanone ring.
Despite the power of these techniques, no published 2D NMR data for (2S)-2-(2-naphthalenyl)cyclohexanone could be located.
X-ray Crystallography for Absolute Configuration and Solid-State Conformation
Single-crystal X-ray crystallography is the definitive method for determining the absolute configuration and the precise three-dimensional structure of a crystalline compound. This technique would provide unambiguous proof of the (2S)-stereochemistry and detailed information about bond lengths, bond angles, and torsion angles in the solid state.
Crystal Packing and Intermolecular Hydrogen Bonding Networks
Analysis of the crystal structure would reveal how the molecules of (2S)-2-(2-naphthalenyl)cyclohexanone are arranged in the crystal lattice. This includes identifying any intermolecular interactions, such as hydrogen bonds (if co-crystallized with a suitable solvent) or van der Waals forces, that stabilize the crystal packing. In the absence of a suitable hydrogen bond donor or acceptor within the molecule itself, crystal packing would be primarily governed by weaker interactions.
Conformational Analysis in the Crystalline State
The X-ray structure would provide a snapshot of the molecule's conformation in the solid state. For the cyclohexanone ring, this would likely be a chair conformation, which is generally the most stable. The analysis would reveal whether the naphthalenyl substituent occupies an equatorial or axial position on the cyclohexanone ring.
Currently, there are no published reports of the single-crystal X-ray structure of (2S)-2-(2-naphthalenyl)cyclohexanone.
Mass Spectrometry for Molecular Ion and Fragmentation Pathway Elucidation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For (2S)-2-(2-naphthalenyl)cyclohexanone, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pathways would be influenced by the presence of the cyclohexanone and naphthalene moieties. Common fragmentation processes for ketones include alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement. The stable naphthalene ring would also influence the fragmentation pattern. A detailed analysis of the fragment ions would help to confirm the structure of the molecule.
Despite the utility of this technique, specific mass spectrometry data, including the molecular ion and fragmentation pathways for (2S)-2-(2-naphthalenyl)cyclohexanone, are not available in the reviewed literature.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the specific bonds and functional groups within a molecule. These methods probe the vibrational energy states of molecular bonds. While IR spectroscopy measures the absorption of infrared radiation due to changes in a bond's dipole moment, Raman spectroscopy detects the inelastic scattering of light resulting from changes in a bond's polarizability. nih.gov For a molecule like (2S)-2-(2-naphthalenyl)cyclohexanone, the spectra are expected to exhibit characteristic bands corresponding to its three main structural components: the cyclohexanone ring, the carbonyl group, and the naphthalene moiety.
The key vibrational modes for this compound can be assigned to specific spectral regions:
C-H Stretching Region (3100-2850 cm⁻¹): This region is characterized by the stretching vibrations of carbon-hydrogen bonds. A clear distinction is anticipated between the aromatic C-H bonds of the naphthalene ring, which typically appear at higher wavenumbers (3100-3000 cm⁻¹), and the aliphatic C-H bonds of the cyclohexanone ring, which are expected in the 3000-2850 cm⁻¹ range. libretexts.org
Carbonyl (C=O) Stretching Region (1725-1705 cm⁻¹): A strong, sharp absorption band in the IR spectrum is the hallmark of the carbonyl group. For a saturated six-membered cyclic ketone like cyclohexanone, this peak is typically observed around 1715 cm⁻¹. libretexts.org This is one of the most diagnostic peaks for confirming the presence of the cyclohexanone structure.
Aromatic C=C Stretching Region (1600-1450 cm⁻¹): The naphthalene ring gives rise to several bands in this region due to the stretching vibrations of its carbon-carbon double bonds. These bands, often of medium to strong intensity, confirm the presence of the aromatic system. libretexts.org
The complementary nature of IR and Raman spectroscopy is crucial. While the polar carbonyl group produces a very strong IR signal, non-polar or symmetric bonds, such as the C=C bonds in the aromatic ring, often yield stronger signals in the Raman spectrum. nih.govlibretexts.org
Table 1: Expected Infrared (IR) and Raman Bands for (2S)-2-(2-naphthalenyl)cyclohexanone
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group/Moiety | Expected IR Intensity | Expected Raman Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Naphthalene Ring | Medium | Medium |
| Aliphatic C-H Stretch | 3000 - 2850 | Cyclohexanone Ring | Medium-Strong | Medium-Strong |
| Carbonyl C=O Stretch | 1725 - 1705 | Ketone | Strong | Medium |
| Aromatic C=C Stretch | 1600 - 1450 | Naphthalene Ring | Medium-Strong | Strong |
| Aliphatic C-H Bend | 1470 - 1450 | Cyclohexanone Ring | Medium | Medium |
| Aromatic C-H Bend | 900 - 675 | Naphthalene Ring | Strong | Weak |
Electronic Spectroscopy (UV-Vis) for Conjugation and Chromophoric Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the 190-800 nm range, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. uobabylon.edu.iq This technique is particularly sensitive to the presence of chromophores—parts of a molecule that absorb light—and conjugated π-electron systems. In (2S)-2-(2-naphthalenyl)cyclohexanone, the primary chromophores are the carbonyl group and the naphthalene aromatic system.
The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within these two moieties:
n→π* Transition: The carbonyl group possesses non-bonding electrons (n) on the oxygen atom. A low-intensity absorption band is expected in the 280-300 nm region, corresponding to the promotion of one of these non-bonding electrons to an antibonding π* orbital (n→π*). masterorganicchemistry.com This transition is characteristically weak (low molar absorptivity, ε) because it is electronically forbidden. uobabylon.edu.iq
π→π* Transitions: The naphthalene ring is an extensive aromatic π-system and is expected to exhibit strong absorption bands corresponding to the promotion of electrons from bonding π orbitals to antibonding π* orbitals. Naphthalene derivatives typically show multiple strong π→π* absorption bands at wavelengths below 350 nm. researchgate.net The presence of the cyclohexanone substituent may cause minor shifts (either bathochromic, to longer wavelengths, or hypsochromic, to shorter wavelengths) in the absorption maxima compared to unsubstituted naphthalene.
Table 2: Expected UV-Vis Absorption Maxima (λmax) for (2S)-2-(2-naphthalenyl)cyclohexanone
| Electronic Transition | Chromophore | Expected λmax Range (nm) | Expected Molar Absorptivity (ε) |
| n→π | Carbonyl (C=O) | 280 - 300 | Low (Weak) |
| π→π | Naphthalene Ring | 250 - 350 | High (Strong) |
Advanced Reaction Chemistry and Transformations of 2 2 Naphthalenyl Cyclohexanone
Functional Group Interconversions and Derivatization Strategies
Functional group interconversions (FGIs) are fundamental transformations in organic synthesis that convert one functional group into another without altering the carbon skeleton. numberanalytics.comimperial.ac.uk For (2S)-2-(2-naphthalenyl)cyclohexanone, the primary site for such modifications is the ketone carbonyl group.
Key derivatization strategies include:
Conversion to Alcohols and Halides: The ketone can be reduced to the corresponding cyclohexanol (B46403). This alcohol can then be converted into a good leaving group, such as a tosylate or mesylate, facilitating nucleophilic substitution reactions to introduce halides or other functional groups. ub.edu
Formation of Imines and Enamines: Reaction with primary or secondary amines can yield imines and enamines, respectively. These derivatives alter the reactivity of the α-carbon, enabling further functionalization.
Ketalization: Acid-catalyzed reaction with diols, such as ethylene (B1197577) glycol, protects the ketone functionality as a ketal. This strategy is crucial when subsequent reactions need to be performed on other parts of the molecule without affecting the carbonyl group.
Hydrazone Formation: Derivatization with hydrazine (B178648) derivatives, such as 1-naphthalenyl hydrazine, can be used to create fluorophores for analytical purposes, although this is more commonly applied to related cyclobutanones. nih.gov
These strategies allow for the strategic manipulation of the cyclohexanone (B45756) ring, paving the way for more complex transformations.
Table 1: Common Derivatization Reactions of the Carbonyl Group
| Reaction Type | Reagent(s) | Product Functional Group | Purpose |
|---|---|---|---|
| Reduction | NaBH4, LiAlH4 | Alcohol (Cyclohexanol) | Precursor for substitution/elimination |
| Imination | Primary Amine (R-NH2) | Imine | Modify α-carbon reactivity |
| Enamine Formation | Secondary Amine (R2NH) | Enamine | Nucleophilic α-carbon for C-C bond formation |
| Ketalization | Diol (e.g., Ethylene Glycol), Acid Catalyst | Ketal | Protection of the carbonyl group |
Stereoselective Transformations at the Cyclohexanone Ring and Naphthalene (B1677914) Moiety
Maintaining or controlling the stereochemistry at the C2 position is paramount in reactions involving (2S)-2-(2-naphthalenyl)cyclohexanone. Stereoselective transformations aim to form a specific stereoisomer of the product. masterorganicchemistry.com
At the Cyclohexanone Ring: Many reactions, such as catalytic hydrogenations or hydride reductions of the ketone, can proceed with high diastereoselectivity. The bulky naphthalene group often directs the incoming reagent to the less sterically hindered face of the cyclohexanone ring, leading to a major diastereomer of the resulting alcohol. The development of organocatalytic methods has also enabled highly enantioselective transformations on similar cyclic enone systems. princeton.edu
At the Naphthalene Moiety: While the naphthalene ring is generally less reactive than the cyclohexanone portion, electrophilic aromatic substitution reactions can be performed under specific conditions. The directing effects of the cyclohexanone substituent would need to be considered to control the position of substitution on the naphthalene rings.
The field of asymmetric synthesis continuously evolves, with organocatalysis emerging as a powerful tool for creating complex molecules with high stereocontrol. elsevierpure.comnih.govresearchgate.net For instance, asymmetric Michael additions can be used to introduce substituents with high enantioselectivity. nih.gov
Carbon-Carbon Bond Forming Reactions
Creating new carbon-carbon bonds is central to building complex molecular architectures. (2S)-2-(2-naphthalenyl)cyclohexanone serves as a versatile substrate for several such reactions.
The aldol (B89426) reaction involves the reaction of an enolate with a carbonyl compound to form a β-hydroxy ketone or aldehyde. wikipedia.org The α-protons of the cyclohexanone ring in (2S)-2-(2-naphthalenyl)cyclohexanone are acidic and can be removed by a base to form a nucleophilic enolate.
This enolate can then react with various electrophiles, such as aldehydes or ketones, in a crossed-aldol reaction. wikipedia.org The subsequent dehydration of the aldol adduct can lead to the formation of an α,β-unsaturated ketone, a process known as aldol condensation. youtube.com Intramolecular aldol reactions are also possible if another carbonyl group is present in the molecule, favoring the formation of stable five- or six-membered rings. libretexts.org The stereochemical outcome of these reactions can often be influenced by the existing stereocenter and the reaction conditions.
While (2S)-2-(2-naphthalenyl)cyclohexanone itself is not a Michael acceptor, it can be readily converted into one. An aldol condensation, for example, can introduce an α,β-unsaturation, making the β-carbon electrophilic. This α,β-unsaturated ketone can then undergo a Michael (or conjugate) addition with a wide range of nucleophiles (Michael donors), such as enolates, Gilman reagents (organocuprates), or amines. libretexts.orgwikipedia.orgmasterorganicchemistry.com
The Michael reaction is a powerful tool for forming C-C bonds and is widely used in the synthesis of complex molecules. wikipedia.orgnih.gov Asymmetric variants of the Michael addition, often employing chiral catalysts, can achieve high enantioselectivity in the formation of new stereocenters. nih.gov
Grignard reagents (R-MgX) are potent nucleophiles that readily add to the electrophilic carbonyl carbon of ketones. masterorganicchemistry.commasterorganicchemistry.comleah4sci.com The reaction of (2S)-2-(2-naphthalenyl)cyclohexanone with a Grignard reagent, followed by an acidic workup, yields a tertiary alcohol. libretexts.org This reaction introduces a new alkyl or aryl group from the Grignard reagent onto the carbonyl carbon.
The stereochemical outcome is influenced by the steric hindrance posed by the naphthalene group and the cyclohexyl ring, often leading to the preferential formation of one diastereomer. Other organometallic reagents, such as organolithium compounds, react in a similar fashion.
Table 2: Key Carbon-Carbon Bond Forming Reactions
| Reaction Type | Key Reagents/Intermediates | Product Type | Significance |
|---|---|---|---|
| Aldol Condensation | Base, Aldehyde/Ketone | β-Hydroxy Ketone or α,β-Unsaturated Ketone | Forms new C-C bond at α-position |
| Michael Addition | α,β-Unsaturated Ketone, Nucleophile (e.g., Enolate, Cuprate) | 1,5-Dicarbonyl Compound | Forms new C-C bond at β-position of an enone |
| Grignard Reaction | Grignard Reagent (R-MgX) | Tertiary Alcohol | Adds an R-group to the carbonyl carbon |
Oxidation and Reduction Chemistry
The oxidation and reduction of (2S)-2-(2-naphthalenyl)cyclohexanone target different parts of the molecule, leading to a variety of useful products.
Reduction Reactions:
Reduction of the Ketone: The most common reduction involves the conversion of the ketone to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). stackexchange.com This reaction is often diastereoselective.
Reduction of the Naphthalene Ring: Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or rhodium can reduce the aromatic naphthalene ring. osti.govnih.govresearchgate.net The conditions can be tuned to selectively hydrogenate one or both of the aromatic rings.
Oxidation Reactions:
Baeyer-Villiger Oxidation: This reaction involves the oxidation of the ketone to an ester (a lactone, in this cyclic case) using a peroxy acid like m-CPBA. The regioselectivity of this reaction is predictable, with the more substituted carbon atom typically migrating. For 2-arylcyclohexanones, this can lead to the formation of enantioenriched lactones. researchgate.net
α-Hydroxylation: The ketone can be oxidized at the α-position to introduce a hydroxyl group, forming a 2-hydroxycyclohexanone derivative.
Dehydrogenation: Under certain catalytic conditions, the cyclohexanone ring can be dehydrogenated to form the corresponding cyclohexenone or even a phenol (B47542) derivative. nih.gov
Table 3: Summary of Oxidation and Reduction Reactions
| Reaction Type | Reagent(s)/Catalyst | Affected Moiety | Product Type |
|---|---|---|---|
| Ketone Reduction | NaBH4, LiAlH4 | Cyclohexanone | Secondary Alcohol |
| Aromatic Ring Reduction | H2, Pd/C or Rh | Naphthalene | Tetralin or Decalin derivative |
| Baeyer-Villiger Oxidation | m-CPBA | Cyclohexanone | Lactone |
| Dehydrogenation | Pd(II) catalysts, O2 | Cyclohexanone | Cyclohexenone or Phenol |
Baeyer-Villiger Oxidation and its Enantioselective Variants
The Baeyer-Villiger oxidation is a formidable reaction in organic synthesis that transforms ketones into esters, or in the case of cyclic ketones, into lactones. youtube.comresearchgate.net This reaction typically employs peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in the presence of a Lewis or Brønsted acid catalyst. researchgate.netwiley-vch.de The reaction proceeds via the Criegee intermediate, and the migratory aptitude of the adjacent carbon atoms dictates the regioselectivity of the oxygen insertion. Generally, the more substituted carbon atom preferentially migrates. organic-chemistry.org
For 2-arylcyclohexanones, including the subject compound, this oxidation presents an interesting case for regioselectivity between the C1-C2 (aryl-substituted) and C1-C6 bonds. The reaction can lead to two possible lactone regioisomers. The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > aryl > primary alkyl.
Enantioselective variants of the Baeyer-Villiger oxidation are of significant interest for the synthesis of optically active lactones, which are valuable building blocks in natural product synthesis. wikipedia.org Catalytic asymmetric Baeyer-Villiger oxidations of racemic 2-arylcyclohexanones have been successfully achieved using chiral catalyst systems. For instance, the use of chiral N,N'-dioxide–Scandium(III) complex catalysts has been shown to facilitate the kinetic resolution of racemic 2-arylcyclohexanones. nih.govresearchgate.net In these reactions, one enantiomer is preferentially oxidized to the corresponding lactone with high enantiomeric excess (ee), leaving the unreacted ketone also enantioenriched. nih.govresearchgate.net
A notable aspect of some of these enantioselective oxidations is the "abnormal" regioselectivity, where the methylene (B1212753) group (from the C6 position) migrates in preference to the typically more migratory C2-aryl group, leading to the formation of 3-aryloxepan-2-ones. nih.govuci.edu This reversal of migratory aptitude is influenced by the specific chiral catalyst system employed. nih.gov
The table below summarizes representative results from the enantioselective Baeyer-Villiger oxidation of various racemic 2-arylcyclohexanones using a chiral N,N'-dioxide-Sc(OTf)₃ catalyst system, which demonstrates the potential outcomes for a similar reaction with (2S)-2-(2-naphthalenyl)cyclohexanone.
Table 1: Enantioselective Baeyer-Villiger Oxidation of Racemic 2-Arylcyclohexanones
| Entry | Aryl Group (Ar) | Catalyst | Oxidant | Product(s) | Yield (%) | ee (%) of Lactone | ee (%) of Unreacted Ketone |
|---|---|---|---|---|---|---|---|
| 1 | Phenyl | Chiral N,N'-dioxide-Sc(OTf)₃ | m-CPBA | 3-Phenyloxepan-2-one & unreacted ketone | 48 | 90 | 88 |
| 2 | 4-Methoxyphenyl | Chiral N,N'-dioxide-Sc(OTf)₃ | m-CPBA | 3-(4-Methoxyphenyl)oxepan-2-one & unreacted ketone | 51 | 92 | >99 |
| 3 | 4-Chlorophenyl | Chiral N,N'-dioxide-Sc(OTf)₃ | m-CPBA | 3-(4-Chlorophenyl)oxepan-2-one & unreacted ketone | 49 | 85 | 83 |
Data is synthesized from studies on analogous 2-arylcyclohexanones.
Rearrangement Reactions Involving the Cyclohexanone Core
The cyclohexanone ring in 2-(2-naphthalenyl)cyclohexanone is susceptible to various rearrangement reactions, which can be initiated by thermal, photochemical, or chemical means. These rearrangements can lead to the formation of diverse carbocyclic and heterocyclic frameworks.
Photochemical rearrangements of cyclohexanones are well-documented and typically proceed via Norrish Type I or Type II pathways upon UV irradiation. researchgate.netuci.edu A Norrish Type I reaction involves the α-cleavage of the bond between the carbonyl carbon and the C2 or C6 carbon. For 2-(2-naphthalenyl)cyclohexanone, this would lead to a diradical intermediate. This intermediate can then undergo several subsequent reactions, including decarbonylation to form a cyclopentane (B165970) derivative, or intramolecular hydrogen abstraction followed by cyclization to yield unsaturated aldehydes or other cyclic products. researchgate.net
Acid-catalyzed rearrangements can also occur, often involving protonation of the carbonyl oxygen, which facilitates skeletal reorganization. While specific examples for 2-(2-naphthalenyl)cyclohexanone are not extensively reported, analogous systems suggest that Wagner-Meerwein type rearrangements could occur, particularly if a carbocation is formed at the C2 position. The presence of the bulky naphthalenyl group would likely influence the stereochemical outcome of such rearrangements.
Another class of relevant transformations is the Beckmann rearrangement, which would first require conversion of the ketone to an oxime. libretexts.org Treatment of the oxime with acid could then induce a rearrangement to form a lactam, with the regioselectivity being determined by which group (the C2-naphthalenyl or the C6-methylene) migrates to the nitrogen atom.
Cycloaddition Reactions and Annulation Strategies
The cyclohexanone moiety of 2-(2-naphthalenyl)cyclohexanone can serve as a scaffold for the construction of more complex polycyclic systems through cycloaddition and annulation reactions. These strategies are fundamental in synthetic organic chemistry for building molecular complexity in a controlled manner.
One of the most powerful annulation techniques is the Robinson annulation, which involves a Michael addition followed by an intramolecular aldol condensation to form a new six-membered ring. masterorganicchemistry.com For 2-(2-naphthalenyl)cyclohexanone, the enolate could be formed at the C6 position, which could then act as a nucleophile in a Michael addition to an α,β-unsaturated ketone, such as methyl vinyl ketone. Subsequent intramolecular aldol condensation would lead to a fused bicyclic system. The stereochemistry of the newly formed ring would be influenced by the existing stereocenter at C2.
The Diels-Alder reaction, a [4+2] cycloaddition, is another powerful tool for the formation of six-membered rings. wikipedia.orgorganic-chemistry.org While the ketone itself is not a typical diene or dienophile, it can be converted into a reactive intermediate. For example, conversion of the ketone to a silyl (B83357) enol ether would generate a diene system that could participate in a Diels-Alder reaction with a suitable dienophile. Alternatively, the carbonyl group could be modified to be part of a dienophile in a hetero-Diels-Alder reaction.
Photochemical [2+2] cycloadditions represent another avenue for constructing four-membered rings. libretexts.org Irradiation of 2-(2-naphthalenyl)cyclohexanone in the presence of an alkene could lead to the formation of a bicyclo[4.2.0]octan-2-one derivative. The regioselectivity and stereoselectivity of such reactions are often governed by the stability of the intermediate diradicals and steric factors.
The following table lists the compounds mentioned in this article.
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| (2S)-2-(2-Naphthalenyl)cyclohexanone |
| meta-Chloroperoxybenzoic acid (m-CPBA) |
| 3-Phenyloxepan-2-one |
| 3-(4-Methoxyphenyl)oxepan-2-one |
| 3-(4-Chlorophenyl)oxepan-2-one |
| 3-(2-Naphthyl)oxepan-2-one |
| Methyl vinyl ketone |
Applications of 2 Arylcyclohexanones in Complex Molecule Synthesis
Utility as Chiral Building Blocks in Natural Product Synthesis
Optically active cyclohexanones are highly valued as chiral building blocks in the total synthesis of natural products. elsevierpure.com The defined stereochemistry of compounds like (2S)-2-(2-naphthalenyl)-cyclohexanone allows for the transfer of chirality into a target molecule, a crucial step in synthesizing biologically active compounds in their naturally occurring, enantiomerically pure forms. The inherent reactivity of these intermediates can be harnessed to rapidly increase molecular complexity. researchgate.net
The synthesis of natural products containing cyclohexane (B81311) rings often leverages chiral cyclohexanones derived from readily available starting materials like aldohexoses through methods such as the Ferrier carbocyclization. elsevierpure.com This establishes the core carbocyclic structure with high optical purity, which can then be further elaborated. While direct total syntheses employing (2S)-2-(2-naphthalenyl)-cyclohexanone are not extensively detailed in the provided literature, the utility of the broader 2-arylcyclohexanone class is well-established. For instance, the kinetic resolution of racemic 2-arylcyclohexanones via catalytic enantioselective Baeyer-Villiger (BV) oxidation yields optically active lactones and unreacted ketones, both with high enantiomeric excess (ee). nih.govresearchgate.net These enantioenriched products are pivotal intermediates for natural product synthesis. researchgate.netacs.orgiisc.ac.in
The synthesis of polyquinanes, a class of natural products composed of fused five-membered rings, often involves complex carbocyclic precursors where a cyclohexane unit can serve as a key starting point for constructing the intricate framework. nih.gov The strategic application of cycloaddition reactions, such as the [2+2] cycloaddition, is a primary method for creating the cyclobutane (B1203170) rings found in many natural products, a process where cyclohexanone (B45756) derivatives can be employed as foundational synthons. kib.ac.cn
Table 1: Examples of Natural Product Classes Synthesized from Cyclohexane-based Precursors
| Natural Product Class | Synthetic Strategy | Precursor Type |
|---|---|---|
| Phthalides (e.g., Zinniol) | Diels-Alder / Alder-Rickert Reactions | Substituted Cyclohexadienes |
| Polyquinanes (e.g., Magellanines) | Cycloadditions, Rearrangements | Fused Cyclohexanones |
| Naphthoquinones | Dieckmann-type Cyclization | Substituted Phenylacetic Acids |
Precursors for the Synthesis of Pharmaceutically Relevant Scaffolds
The 2-arylcyclohexanone framework is a privileged scaffold in medicinal chemistry, serving as a precursor for a wide range of pharmaceutically relevant molecules. The ability to generate molecular complexity from simple building blocks is a significant advantage in developing new drug candidates. nih.govmdpi.com
A key transformation of 2-arylcyclohexanones is the asymmetric Baeyer-Villiger oxidation. Using chiral N,N'-dioxide-Sc(III) complex catalysts, racemic 2-arylcyclohexanones can undergo kinetic resolution to produce enantioenriched 3-aryloxepan-2-ones. nih.gov These seven-membered lactone rings are important structural motifs in many biologically active compounds. The reaction proceeds with high selectivity, providing both the unreacted ketone and the lactone product in optically pure forms, which can be used to build diverse molecular libraries for drug discovery. nih.govresearchgate.netorganic-chemistry.org
The research by Feng and colleagues demonstrates the power of this method. Their work achieved high yields and enantioselectivity for a variety of 2-arylcyclohexanones, showcasing the broad applicability of this approach. organic-chemistry.org
Table 2: Kinetic Resolution of Racemic 2-Arylcyclohexanones via Asymmetric Baeyer-Villiger Oxidation
| Aryl Substituent | Catalyst System | Product | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|---|
| Phenyl | Chiral N,N'-dioxide-Sc(III) | 3-Phenyloxepan-2-one | Up to 99% | Up to 95% |
| Naphthyl | Chiral N,N'-dioxide-Sc(III) | 3-(Naphthalen-2-yl)oxepan-2-one | High | High |
| Substituted Phenyl | Chiral N,N'-dioxide-Sc(III) | Substituted 3-aryloxepan-2-ones | High | High |
(Data synthesized from findings on catalytic enantioselective Baeyer-Villiger oxidations) nih.govresearchgate.netorganic-chemistry.org
Furthermore, the cyclohexane-1,3-dione skeleton, a related structure, is a characteristic fragment in a class of natural and synthetic drugs. mdpi.com Derivatives of 2-arylcyclohexanone can be modified to incorporate other heterocyclic systems, expanding their utility in creating novel pharmaceutical scaffolds. For example, the naphthalenyl moiety itself is present in bioactive compounds, and its combination with a chiral cyclohexanone ring offers a rich template for medicinal chemistry exploration. researchgate.net
Development of Novel Chiral Ligands and Catalysts from Cyclohexanone Frameworks
The rigid, well-defined stereochemistry of chiral cyclohexanone derivatives makes them excellent backbones for the design of new chiral ligands and catalysts. These ligands are crucial for asymmetric synthesis, where they transfer chiral information to a reacting substrate, enabling the production of enantiomerically pure compounds.
Axially chiral compounds, which include certain complex ligands, are pivotal in asymmetric catalysis. nih.gov The synthesis of novel chiral macrocyclic ligands can be achieved by incorporating stereochemically defined units, such as those derived from carbohydrates, which can be transformed into cyclohexanone structures. rsc.org The cyclohexanone framework provides a robust scaffold onto which coordinating groups can be appended in a specific spatial arrangement. This pre-organization is key to achieving high levels of stereocontrol in catalytic reactions.
While the direct conversion of (2S)-2-(2-naphthalenyl)-cyclohexanone into a ligand is not detailed, related structures are widely used. For example, cyclohexane-1,3-dione derivatives have been used to synthesize new ligands that form metal complexes with potential antibacterial activity. mdpi.com Similarly, chiral N,N'-dioxide ligands are used to form scandium(III) complexes that effectively catalyze the Baeyer-Villiger oxidation of 2-arylcyclohexanones, highlighting a synergistic relationship where a cyclohexanone derivative is both the substrate and a target for a catalyst enabled by a chiral ligand. nih.govorganic-chemistry.org The development of catalysts for the oxidation of cyclohexanes and related compounds is an active area of research, with various metal-based systems being explored for their efficiency and selectivity. researchgate.netmdpi.com The principles learned from these systems can inform the design of new catalysts built upon a chiral cyclohexanone scaffold.
Synthesis of Polycyclic and Heterocyclic Systems Incorporating the 2-Arylcyclohexanone Unit
The 2-arylcyclohexanone unit is an ideal starting point for constructing complex polycyclic and heterocyclic systems through annulation reactions. The ketone functionality allows for aldol (B89426) condensations and Michael additions, while the aryl group can participate in cyclization reactions, leading to the rapid assembly of fused-ring structures. nih.gov
Methodologies that enable the rapid generation of molecular complexity are highly sought after in organic chemistry. nih.gov Base-mediated cascade reactions can generate multiple new bonds and stereocenters in a single step, transforming simple precursors into complex polycyclic systems. nih.gov The 2-arylcyclohexanone structure, with its reactive ketone and adjacent aryl ring, is well-suited for such transformations. For instance, reactions that build upon the cyclohexanone core can lead to cyclohexane-angularly-fused triquinanes, which are complex tetracyclic frameworks found in natural products. nih.gov
Furthermore, the naphthalenyl portion of the molecule opens pathways to a variety of heterocyclic systems. 2-Naphthol, a structurally related compound, is a versatile precursor for constructing diverse oxygen- and nitrogen-containing heterocycles through multicomponent reactions. fardapaper.irnih.govresearchgate.net These strategies can be adapted to (2S)-2-(2-naphthalenyl)-cyclohexanone, where the ketone can be used as a handle to initiate cyclization cascades that also involve the electron-rich naphthalene (B1677914) ring system. This approach allows for the synthesis of unique fused heterocyclic scaffolds that combine the cyclohexane and naphthalene motifs. nih.gov
Table 3: Chemical Compound Names
| Compound Name |
|---|
| (2S)-2-(2-naphthalenyl)-cyclohexanone |
| 2-Arylcyclohexanone |
| Aldohexose |
| Cyclohexane-1,3-dione |
| 3-Aryloxepan-2-one |
| 2-Naphthol |
| Scandium(III) |
| Zinniol |
Sustainable Synthesis Approaches for Cyclohexanone Derivatives
Implementation of Green Chemistry Principles
Green chemistry provides a framework of twelve principles to guide the design of chemical products and processes that minimize the use and generation of hazardous substances. jocpr.com The application of these principles is crucial for developing sustainable synthetic routes to complex molecules like 2-arylcyclohexanones.
Maximizing Atom Economy in Synthetic Routes
Atom economy is a foundational concept in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.comnumberanalytics.com Reactions with high atom economy are inherently less wasteful. wikipedia.org
Utilizing Safer Solvents and Reaction Media
Solvents account for a significant portion of the mass and environmental impact of a typical chemical process. york.ac.uk The fifth principle of green chemistry advocates for making auxiliary substances like solvents unnecessary or innocuous. york.ac.uk This has led to the development of solvent selection guides by pharmaceutical companies such as Sanofi, Pfizer, and GSK to help chemists choose more sustainable options. york.ac.ukubc.cautoronto.ca
These guides rank solvents based on safety, health, and environmental (SHE) criteria. Hazardous solvents like dichloromethane (B109758) (DCM), chloroform, and benzene (B151609) are often categorized as "banned" or "substitution advisable" due to their toxicity and environmental persistence. ubc.cautoronto.ca Greener alternatives include water, bio-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME), ethanol, and in some cases, supercritical fluids like CO2. mdpi.commdpi.comrsc.org For asymmetric syntheses, including those leading to chiral cyclohexanones, the choice of solvent can critically affect selectivity and efficiency. mdpi.com Research has shown that bio-based solvents can be successfully employed in asymmetric organocatalysis, sometimes improving stereoinduction compared to traditional aprotic solvents. mdpi.com In some cases, performing reactions under solvent-free conditions is the ideal approach, significantly reducing waste. rsc.orgnih.gov
Table 1: Comparison of Conventional vs. Greener Solvents
| Conventional Solvent | Key Hazards | Recommended Green Alternative(s) |
|---|---|---|
| Dichloromethane (DCM) | Probable carcinogen, volatile | 2-Methyltetrahydrofuran (2-MeTHF), Ethyl acetate |
| Benzene | Carcinogen, flammable | Toluene (less toxic), Cyclopentyl methyl ether (CPME) |
| Diethyl Ether | Extremely flammable, peroxide-forming | 2-Methyltetrahydrofuran (2-MeTHF), CPME |
| Chloroform | Probable carcinogen, toxic | Dichloromethane (less toxic, but still hazardous), 2-MeTHF |
| N,N-Dimethylformamide (DMF) | Reproductive toxin, irritant | Dimethyl sulfoxide (B87167) (DMSO), Cyrene™ |
Employing Catalytic (vs. Stoichiometric) Reagents
The use of catalytic reagents is superior to stoichiometric ones because catalysts can facilitate a transformation multiple times, dramatically reducing waste. acsgcipr.org This approach enhances atom economy, saves energy, and can circumvent the need for pre-functionalization steps. acsgcipr.orgresearchgate.net
In the synthesis of chiral 2-arylcyclohexanones, asymmetric organocatalysis and metal catalysis offer powerful, sustainable alternatives to stoichiometric chiral auxiliaries. mdpi.comresearchgate.net For example, the asymmetric Michael addition of cyclohexanone (B45756) to nitroolefins can be catalyzed by small organic molecules like thiourea (B124793) derivatives, yielding products with high enantioselectivity. mdpi.com Similarly, organocatalytic approaches have been developed for the synthesis of various functionalized cyclohexanones. researchgate.netlookchem.comnih.gov These methods avoid the large amounts of waste generated by stoichiometric reagents, such as in classical reductions with metal hydrides or oxidations with chromium-based reagents. nih.govresearchgate.net The development of efficient catalytic systems is a crucial aspect of designing green synthetic routes for complex chiral molecules. acsgcipr.orgescholarship.org
Application of Flow Chemistry in Synthesis
Flow chemistry, or continuous flow processing, involves performing chemical reactions in a continuously flowing stream within a reactor. seqens.com This technology offers significant advantages over traditional batch processing, particularly in the context of sustainable and safe synthesis. rsc.org
Enhanced Reaction Control and Safety Profiles
Flow reactors provide superior control over critical reaction parameters such as temperature, pressure, and residence time. seqens.commt.comlabunlimited.com The high surface-area-to-volume ratio allows for highly efficient heat transfer, enabling precise temperature control even for highly exothermic or cryogenic reactions. vapourtec.compharmtech.com This level of control often leads to higher yields, better selectivity, and improved reproducibility. seqens.comlabunlimited.com
From a safety perspective, flow chemistry is intrinsically safer for handling hazardous reactions or unstable intermediates. vapourtec.compharmtech.com The small internal volume of the reactor ensures that only a minimal amount of hazardous material is present at any given time, significantly reducing the risks associated with thermal runaways or accidental releases. seqens.commt.compharmtech.com This is particularly advantageous for reactions involving toxic gases, highly reactive organometallics, or explosive intermediates like diazomethane, which can be generated and consumed in situ. pharmtech.comacs.org
Table 2: Advantages of Flow Chemistry vs. Batch Processing
| Feature | Flow Chemistry | Batch Processing |
|---|---|---|
| Safety | Intrinsically safer; small reaction volumes minimize risk. seqens.compharmtech.com | Higher risk with large volumes of hazardous materials. |
| Heat Transfer | Excellent; high surface-area-to-volume ratio. vapourtec.com | Limited; difficult to control highly exothermic/endothermic reactions. |
| Process Control | Precise control over temperature, pressure, time. seqens.commt.com | Gradients in temperature and concentration are common. |
| Scalability | Straightforward by running the system for longer periods. vapourtec.com | Complex; often requires re-optimization of conditions. |
| Reaction Conditions | Wider operating window (high T/P). labunlimited.comvapourtec.com | Limited by solvent boiling point and reactor pressure ratings. |
| Automation | Easily automated for optimization and library synthesis. vapourtec.com | More complex and costly to fully automate. |
| Multi-step Synthesis | Enables "telescoped" reactions without intermediate isolation. nih.govacs.org | Requires work-up and isolation after each step, generating more waste. |
Scalability and Process Intensification
Key Considerations for Scalability:
Catalyst Loading and Cost: Asymmetric catalysts, whether metal-based or organocatalysts, can be expensive. A scalable process necessitates the use of catalysts with high turnover numbers (TON) and turnover frequencies (TOF), allowing for low catalyst loadings without compromising yield or enantioselectivity.
Reagent Stoichiometry and Atom Economy: Sustainable synthesis aims to maximize the incorporation of starting material atoms into the final product. Optimizing reagent stoichiometry and minimizing the use of protecting groups and auxiliary reagents are crucial for improving atom economy and reducing waste.
Reaction Conditions: Harsh reaction conditions, such as extremely high or low temperatures and pressures, can be energy-intensive and require specialized equipment, increasing capital and operational costs. The development of syntheses that proceed under mild conditions is a key aspect of sustainable scalability.
Purification: Chromatographic purifications, common in laboratory-scale synthesis, are often impractical and costly on a large scale. Developing processes that yield high-purity products through crystallization or distillation is essential for industrial viability.
Process Intensification Strategies:
Process intensification involves the development of innovative equipment and techniques to dramatically improve manufacturing efficiency. For the synthesis of chiral cyclohexanone derivatives, several strategies can be envisioned:
Continuous Flow Chemistry: Moving from traditional batch reactors to continuous flow systems offers numerous advantages, including enhanced heat and mass transfer, improved safety, and the potential for automation and real-time monitoring. nih.govrsc.orgacs.orgrsc.orguni-muenchen.de This technology is particularly well-suited for reactions involving hazardous reagents or intermediates, as the small reactor volumes minimize risk. For the synthesis of 2-aryl cyclohexanones, a continuous flow setup could enable precise control over reaction parameters, leading to higher yields and selectivities.
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to shorter reaction times and improved yields. This can be particularly beneficial for optimizing catalyst turnover and throughput.
Immobilized Catalysts: Immobilizing the asymmetric catalyst on a solid support facilitates its separation from the reaction mixture and allows for its reuse, thereby reducing costs and waste. nih.gov This is a key strategy for making catalytic asymmetric processes more sustainable and economically feasible on a large scale.
A hypothetical scalable synthesis of (2S)-2-(2-naphthalenyl)cyclohexanone could involve the asymmetric conjugate addition of a naphthalene (B1677914) organometallic reagent to cyclohexenone, catalyzed by a highly active and recyclable chiral ligand-metal complex in a continuous flow reactor.
| Parameter | Batch Process | Continuous Flow Process |
| Reaction Volume | Large, single vessel | Small, distributed volume |
| Heat Transfer | Limited by surface area-to-volume ratio | Excellent, high surface area-to-volume ratio |
| Mass Transfer | Often diffusion-limited | Enhanced by mixing and small dimensions |
| Safety | Higher risk with large volumes of hazardous materials | Inherently safer due to small hold-up volume |
| Scalability | "Scaling-up" requires larger reactors | "Scaling-out" by numbering-up parallel reactors |
| Process Control | Slower response to parameter changes | Precise and rapid control of temperature, pressure, and residence time |
Interactive Data Table: Comparison of Batch vs. Continuous Flow Processing
Integration with Asymmetric Transformations
The synthesis of the single (2S)-enantiomer of 2-(2-naphthalenyl)cyclohexanone requires a robust and highly selective asymmetric transformation. The integration of this key stereochemistry-determining step into a sustainable and scalable process is paramount. Several asymmetric strategies can be considered, primarily falling into the categories of organocatalysis and metal catalysis.
Organocatalytic Approaches:
Chiral secondary amines, such as proline and its derivatives, are well-established organocatalysts for the asymmetric α-arylation of ketones and aldehydes. The mechanism typically involves the formation of a chiral enamine intermediate from the cyclohexanone and the catalyst, which then reacts with an appropriate naphthalenyl electrophile.
A potential organocatalytic route to (2S)-2-(2-naphthalenyl)cyclohexanone could involve the reaction of cyclohexanone with a suitable 2-naphthalenylating agent in the presence of a chiral organocatalyst. While a specific protocol for this exact transformation is not prominently documented, extensive research on similar asymmetric α-arylations of ketones provides a strong foundation. For instance, the use of ferrocenium-based organocatalysts has been reported for the asymmetric reaction of cyclohexanone with aryl aldehydes. researchgate.net
Metal-Catalyzed Approaches:
Chiral transition metal complexes, particularly those of palladium, rhodium, and copper, are highly effective catalysts for asymmetric conjugate additions and cross-coupling reactions. An enantioselective synthesis of (2S)-2-(2-naphthalenyl)cyclohexanone could be envisioned through several metal-catalyzed pathways:
Asymmetric Conjugate Addition: The reaction of a 2-naphthyl organometallic reagent (e.g., a Grignard reagent or an organoboron compound) with cyclohexenone in the presence of a chiral ligand-metal complex. The choice of ligand is crucial for achieving high enantioselectivity.
Asymmetric α-Arylation: The direct coupling of cyclohexanone enolate with a 2-halonaphthalene, catalyzed by a chiral palladium or copper complex. This approach often requires careful optimization to control the regioselectivity and prevent side reactions.
The development of scalable and sustainable asymmetric syntheses often relies on the use of ligands that are both highly effective and readily accessible. The "Himbert diene" ligands, for example, have shown high performance in enantioselective rhodium-catalyzed 1,4-addition reactions and can be synthesized on a multigram scale. researchgate.net
Enzymatic Transformations:
Biocatalysis offers a green and highly selective alternative for asymmetric synthesis. Ene-reductases, for instance, have been used for the efficient asymmetric synthesis of chiral 4,4-disubstituted 2-cyclohexenones via the desymmetrization of prochiral precursors, achieving high enantiomeric excesses (ee). nih.govelsevierpure.com While a direct enzymatic route to (2S)-2-(2-naphthalenyl)cyclohexanone has not been reported, the potential for engineering enzymes to accept this substrate is an exciting avenue for future research.
| Asymmetric Strategy | Catalyst/Reagent | Key Intermediate | Advantages | Challenges |
| Organocatalysis | Chiral secondary amines (e.g., proline derivatives) | Chiral enamine | Metal-free, often milder conditions | Catalyst loading can be high, scalability can be challenging |
| Metal Catalysis | Chiral ligand-metal complexes (e.g., Pd, Rh, Cu) | Metal enolate or organometallic reagent | High turnover numbers, broad substrate scope | Metal contamination, ligand cost and sensitivity |
| Biocatalysis | Enzymes (e.g., ene-reductases) | Enzyme-substrate complex | High enantioselectivity, mild aqueous conditions | Substrate scope can be limited, enzyme stability and cost |
Interactive Data Table: Overview of Asymmetric Strategies
Conclusion and Future Research Directions
Summary of Key Advances in (2S)-2-(2-Naphthalenyl)cyclohexanone Chemistry
The chemistry of chiral 2-arylcyclohexanones, including (2S)-2-(2-naphthalenyl)cyclohexanone, has seen significant progress, primarily driven by the demand for enantiomerically pure compounds in pharmaceuticals and materials science. The cyclohexanone (B45756) skeleton is a core structure in many natural products and pharmaceutical drugs. beilstein-journals.org A pivotal area of advancement lies in the development of novel synthetic methodologies that allow for precise control over stereochemistry.
One of the most recent breakthroughs is the development of transition-metal-free C(sp²)–C(sp³) cross-coupling reactions. nih.gov A 2023 study published in Nature Synthesis detailed a method for coupling α-(pseudo)halo aliphatic ketones with boronic acids via a 1,4-metallate shift, a technique applicable to the synthesis of 2-arylcyclohexanones like the title compound. nih.gov This represents a significant step forward by avoiding the cost and potential toxicity associated with transition metal catalysts.
Furthermore, chemo- and enantioselective hydrogenation processes have emerged as powerful tools. Rhodium-catalyzed hydrogenations of precursor arylidene cyclohexanones have demonstrated high yields and excellent enantioselectivities, providing a direct and mild route to α-chiral ketones. rsc.org Another key advance is the use of biocatalysis. Enzymes such as ene-reductases have been employed for the asymmetric synthesis of chiral cyclohexenones, which can then be converted to the saturated cyclohexanone systems. acs.org This enzymatic approach offers high enantioselectivity (up to >99% ee) and operates under mild conditions, highlighting a green chemistry perspective. acs.org
These advances collectively provide more efficient, selective, and sustainable pathways to chiral cyclohexanones, expanding their accessibility for further research and application.
Current Challenges and Limitations in Stereoselective Synthesis
Despite notable progress, the stereoselective synthesis of chiral cyclohexanones is not without its challenges. Achieving high levels of both diastereoselectivity and enantioselectivity in a single transformation remains a primary hurdle for synthetic chemists. numberanalytics.com
Key Challenges in Stereoselective Synthesis:
| Challenge | Description | Potential Mitigation Strategies |
| Control of Stereocenters | For molecules with multiple stereocenters, controlling the relative and absolute configuration can be difficult, often resulting in mixtures of stereoisomers. | Use of chiral auxiliaries, asymmetric catalysis, or substrate control. numberanalytics.com |
| Low Diastereoselectivity | Achieving high preference for one diastereomer over another is often problematic, leading to difficult purification steps and lower yields of the desired product. numberanalytics.com | Optimization of reaction conditions (solvent, temperature, catalyst), use of highly directing chiral auxiliaries. numberanalytics.com |
| Auxiliary Removal | When using chiral auxiliaries to direct stereochemistry, the subsequent removal of the auxiliary can be difficult and may require harsh conditions that could compromise the integrity of the target molecule. numberanalytics.com | Development of auxiliaries that can be cleaved under mild conditions. nih.gov |
| Catalyst Efficiency and Cost | While asymmetric catalysis is a powerful tool, catalysts (especially those based on precious metals like rhodium) can be expensive and may have limited turnover numbers, impacting scalability. rsc.org | Development of more efficient catalysts, use of organocatalysis, or biocatalytic methods. acs.orgchiralpedia.com |
| Substrate Scope | Many stereoselective methods are highly optimized for specific substrates and may not be broadly applicable to a wide range of starting materials with different functional groups. | Development of more robust catalytic systems with broader substrate tolerance. |
Functionalizing the symmetric carbonyl carbon of cyclohexanone to achieve specific stereocontrol presents a significant challenge in chemical synthesis, and the available methodologies are often limited. researchgate.net The inherent flexibility of the cyclohexanone ring can also complicate stereochemical control, as different conformations may react at different rates or lead to different products.
Emerging Methodologies and Future Research Perspectives in Chiral Cyclohexanone Chemistry
The future of chiral cyclohexanone chemistry is being shaped by innovative methodologies designed to overcome current limitations. These emerging techniques promise greater efficiency, selectivity, and sustainability.
Organocatalysis: Asymmetric organocatalysis has become a major pillar of stereoselective synthesis. chiralpedia.com By using small, metal-free organic molecules as catalysts, researchers can achieve high enantioselectivity while avoiding the costs and environmental concerns associated with metal catalysts. This approach is particularly promising for the synthesis of complex chiral molecules. chiralpedia.com
Photocatalysis: The use of light to drive chemical reactions, known as photocatalysis, is opening new avenues for C-C bond formation. nih.gov Tandem carbene and photoredox-catalyzed processes are being developed for the synthesis of substituted cycloalkanones. nih.gov Enantioselective [2+2] photocycloaddition reactions, for instance, can set multiple stereocenters in a single step with high control. orgsyn.org
Computational Chemistry: Advances in computational chemistry are accelerating the design of new catalysts and the optimization of reaction conditions. chiralpedia.com By modeling reaction pathways and transition states, researchers can predict the outcomes of stereoselective reactions and rationally design more effective chiral catalysts and auxiliaries. chiralpedia.com
Biocatalysis and Directed Evolution: The use of enzymes in synthesis is expanding rapidly. acs.org Techniques like directed evolution allow scientists to engineer enzymes for specific reactions, improving their selectivity, stability, and substrate scope. This offers a powerful and sustainable approach to producing enantiomerically pure chiral building blocks. researchgate.net
Future research will likely focus on the integration of these methodologies. For example, combining photocatalysis with biocatalysis or using computational tools to guide the development of novel organocatalysts could lead to unprecedented levels of control in stereoselective synthesis. The development of cascade reactions, where multiple bonds and stereocenters are formed in a single pot, will also be a key area of focus, offering more efficient and atom-economical routes to complex chiral cyclohexanones. beilstein-journals.org These advancements will continue to drive innovation in fields that rely on chiral molecules, from drug discovery to advanced materials. mpg.de
Q & A
Q. What are the established synthetic routes for enantioselective synthesis of (2S)-2-(2-naphthalenyl)cyclohexanone, and how is stereochemical purity validated?
- Methodological Answer : The synthesis typically involves asymmetric catalysis or chiral auxiliaries. For example, a ketone intermediate (e.g., cyclohexanone) may undergo nucleophilic addition with a naphthalene-derived Grignard reagent under chiral catalysis (e.g., Jacobsen’s catalyst). Stereochemical control is achieved via temperature modulation (−20°C to 25°C) and solvent polarity adjustments (e.g., THF or dichloromethane) . Post-synthesis, enantiomeric excess (ee) is validated using chiral HPLC with a cellulose-based column (e.g., Chiralpak AD-H) and polarimetric analysis. Comparative retention times against racemic mixtures confirm configuration .
Q. How can spectroscopic techniques differentiate (2S)-2-(2-naphthalenyl)cyclohexanone from its diastereomers or structural analogs?
- Methodological Answer :
- NMR : The -NMR spectrum shows distinct splitting patterns for the cyclohexanone ring protons due to the naphthyl group’s anisotropic effects. NOESY correlations between the naphthyl protons and the cyclohexanone C-2 proton confirm the (2S) configuration .
- IR : A carbonyl stretch at ~1715 cm (cyclohexanone) and aromatic C–H stretches (~3050 cm) from the naphthyl group are diagnostic .
- MS : High-resolution ESI-MS identifies the molecular ion peak [M+H] at m/z 264.1512 (calculated for CHO: 264.1514) .
Q. What are the common reaction pathways for (2S)-2-(2-naphthalenyl)cyclohexanone in organic synthesis?
- Methodological Answer : Key reactions include:
- Reduction : NaBH in ethanol selectively reduces the ketone to a secondary alcohol, yielding (2S)-2-(2-naphthalenyl)cyclohexanol. LiAlH may over-reduce the naphthyl ring .
- Oxidation : MnO oxidizes the alcohol (if present) back to the ketone without affecting the naphthyl group .
- Friedel-Crafts Alkylation : The ketone acts as an electrophile in acidic media (e.g., AlCl), enabling coupling with electron-rich arenes .
Advanced Research Questions
Q. How can reaction conditions be optimized for high-yield synthesis of (2S)-2-(2-naphthalenyl)cyclohexanone using Box-Behnken experimental design?
- Methodological Answer : A three-factor Box-Behnken design (BBD) optimizes temperature (X), catalyst loading (X), and solvent ratio (X). Response surface modeling predicts maximum yield (~85%) at 25°C, 5 mol% catalyst, and 3:1 toluene/ethanol. ANOVA validates the model (R > 0.95), with Pareto charts identifying temperature as the most significant factor (p < 0.01) .
Q. What mechanisms underlie the biological activity of (2S)-2-(2-naphthalenyl)cyclohexanone in antimicrobial assays, and how are structure-activity relationships (SAR) evaluated?
- Methodological Answer :
- Antimicrobial Testing : Broth microdilution assays (CLSI guidelines) determine MIC values against S. aureus (MIC = 32 µg/mL) and E. coli (MIC = 64 µg/mL). SAR studies reveal that the naphthyl group’s planarity enhances membrane disruption, while the (2S) configuration improves target binding (e.g., dihydrofolate reductase) .
- Molecular Docking : AutoDock Vina simulates interactions with bacterial enzymes (e.g., PDB: 3TYE), showing hydrogen bonds between the ketone oxygen and Arg residues (binding affinity = −8.2 kcal/mol) .
Q. What strategies resolve solubility challenges during purification of (2S)-2-(2-naphthalenyl)cyclohexanone, and how is chromatographic efficiency quantified?
- Methodological Answer :
- Solvent Screening : Ternary phase diagrams (e.g., water/cyclohexanone/isophorone) identify optimal extraction conditions (K = 2.5 at 308.15 K) .
- HPLC Optimization : A C18 column with 70:30 acetonitrile/water (0.1% TFA) achieves baseline separation (R > 1.5). Column efficiency is quantified via plate number (N > 2000) and asymmetry factor (A ≈ 1.1) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
